2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one
Description
The compound 2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolin-4-one core. Key structural elements include:
- Quinazolin-4-one backbone: Known for its planar, aromatic structure, which facilitates interactions with biological targets.
- 1,2,4-Oxadiazole ring: Substituted at position 3 with a 4-methylphenyl group, contributing to electron-withdrawing effects and metabolic stability .
- Methylsulfanyl linker: Connects the oxadiazole moiety to the quinazolinone, enhancing molecular flexibility and hydrophobic interactions.
Synthetic routes for analogous compounds typically involve cyclization reactions of hydrazides with carbon disulfide (as in ) or condensation of intermediates like thiophen-2-carboxylic acid derivatives .
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-15-8-10-16(11-9-15)21-25-20(29-26-21)14-31-23-24-19-7-3-2-6-18(19)22(28)27(23)13-17-5-4-12-30-17/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQULFOWRUCCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure includes an oxadiazole ring, a thiophene moiety, and a quinazolinone framework, which are known to contribute to various pharmacological properties.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O2S |
| Molecular Weight | 366.44 g/mol |
| IUPAC Name | This compound |
| LogP | 3.56 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxadiazole ring and the thiophene group are believed to facilitate interactions with enzymes or receptors, potentially leading to modulation of various biochemical pathways. For instance, compounds with similar structures have been shown to inhibit enzymes like cathepsin B, which is involved in numerous diseases including cancer and inflammation .
Biological Activities
Research has indicated that compounds containing oxadiazole and quinazolinone structures exhibit a range of biological activities:
- Antimicrobial Activity : Several derivatives have been evaluated for their effectiveness against various bacterial strains. For example, studies on similar compounds have shown promising results against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
- Anti-inflammatory Effects : The presence of the thiophene moiety often correlates with anti-inflammatory properties. Compounds structurally related to this compound have demonstrated the ability to reduce inflammation markers in vitro.
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
Study 1: Antimicrobial Evaluation
A recent study assessed the antimicrobial activity of several oxadiazole derivatives against Mycobacterium tuberculosis. The most active compounds showed significant inhibition at low concentrations, indicating that structural modifications could enhance efficacy .
Study 2: Enzyme Inhibition
Another study focused on the inhibition of cathepsin B by similar compounds featuring oxadiazole rings. The results indicated that these compounds could effectively bind to the active site of the enzyme, leading to reduced enzymatic activity and potential therapeutic applications in cancer treatment .
Study 3: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted on human embryonic kidney cells (HEK-293) using derivatives of this compound. Most derivatives exhibited low toxicity levels, making them suitable candidates for further development in drug formulation .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the oxadiazole ring in this compound suggests potential effectiveness against various bacterial strains. Studies indicate that compounds with similar structures can inhibit cell wall synthesis in bacteria, leading to cell death.
Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with critical cellular pathways involved in proliferation and survival. The mechanism is believed to involve the inhibition of specific enzymes that are crucial for tumor growth.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor positions it as a candidate for drug development targeting specific diseases. Its interaction with enzymes involved in metabolic pathways can lead to therapeutic benefits in conditions such as diabetes or obesity .
Polymer Development
Due to its unique chemical structure, this compound can serve as a building block for synthesizing new materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Coordination Chemistry
In coordination chemistry, the compound can act as a ligand due to its ability to form complexes with metal ions. This property can be exploited in catalysis and sensor technology, where metal-ligand interactions are pivotal.
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological targets effectively. Research into its pharmacokinetics and toxicity profiles is crucial for understanding its suitability for therapeutic use .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
Chemical Reactions Analysis
Thioether Linkage Reactivity
The sulfanyl (–S–) bridge between the quinazolinone and oxadiazole moieties facilitates nucleophilic substitution and oxidation reactions:
-
Nucleophilic Displacement :
The thioether undergoes nucleophilic attack under basic conditions (e.g., K₂CO₃ in DMF) to form sulfonium intermediates, enabling substitution with amines or alcohols . For example: -
Oxidation to Sulfone :
Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thioether to a sulfone group (–SO₂–), enhancing electrophilicity for downstream coupling reactions.
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring exhibits distinct reactivity due to its electron-deficient nature:
-
Hydrolysis :
Acidic hydrolysis (HCl, 80°C) cleaves the oxadiazole ring to form a carboxylic acid and amidoxime : -
Cycloaddition :
Reacts with nitriles under microwave irradiation to form triazole derivatives, leveraging its dipolarophilic character .
Quinazolinone Core Reactions
The dihydroquinazolin-4-one scaffold participates in:
-
Aromatic Electrophilic Substitution :
Bromination or nitration occurs at the electron-rich C6/C7 positions of the quinazolinone under HNO₃/H₂SO₄ or Br₂/FeBr₃. -
Reductive Alkylation :
The ketone group at C4 is reduced to a secondary alcohol using NaBH₄, enabling further functionalization .
Thiophene Substituent Reactivity
The thiophen-2-ylmethyl group undergoes:
-
Electrophilic Aromatic Substitution :
Halogenation (e.g., Cl₂ or Br₂) at the α-position of the thiophene ring under FeCl₃ catalysis . -
Oxidative Coupling :
Treatment with Fe(III) oxidizes the thiophene to form disulfide-linked dimers .
Cross-Coupling Reactions
The compound participates in Pd-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (90°C) | Biaryl derivatives | 72–85% |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ (toluene) | N-arylated quinazolinones | 65–78% |
Data extrapolated from analogous quinazolinone derivatives .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
Acidic Conditions (pH 2–4) : Rapid hydrolysis of the oxadiazole ring (~80% degradation in 24h) .
-
Neutral/Basic Conditions (pH 7–9) : Stable for >72h, with thioether oxidation becoming dominant.
Mechanistic Insights from Computational Studies
DFT calculations reveal:
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The thiophen-2-ylmethyl group in the target compound may enhance lipophilicity compared to chlorobenzyl or methoxypropyl substituents, influencing bioavailability .
- Heterocycle Variations : Replacement of oxadiazole with thiazole () shifts biological activity profiles, as seen in anti-tubercular applications .
Preparation Methods
Formation of the Quinazolinone Skeleton
The quinazolinone core is synthesized from 2-aminobenzoic acid derivatives. Anthranilic acid (1 ) reacts with thiophen-2-ylmethylamine under reflux in ethanol to form 2-amino-N-(thiophen-2-ylmethyl)benzamide (2 ) (Scheme 1). Cyclization is achieved using acetic anhydride at 140°C, yielding 3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one (3 ) with a chlorine substituent at position 2.
Scheme 1:
-
Anthranilic acid + Thiophen-2-ylmethylamine → 2 (Ethanol, reflux, 8 h).
-
2 + Acetic anhydride → 3 (140°C, 6 h).
Introduction of the Thiol Group
The chlorine at position 2 is replaced via nucleophilic substitution. 3 reacts with thiourea in ethanol under reflux (12 h), followed by hydrolysis with NaOH (10%), to yield 2-mercapto-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one (4 ).
Key Data:
-
Yield: 85% (after recrystallization in ethanol/dioxane).
-
H NMR (400 MHz, CDCl): δ 11.24 (s, 1H, NH), 7.82–7.71 (m, 2H, Ar-H), 4.91 (s, 2H, S-CH).
Preparation of 5-(Chloromethyl)-3-(4-Methylphenyl)-1,2,4-Oxadiazole
Synthesis of 4-Methylbenzamidoxime
4-Methylbenzonitrile (5 ) reacts with hydroxylamine hydrochloride in methanol under reflux (12 h) to form 4-methylbenzamidoxime (6 ) (Scheme 2).
Scheme 2:
5 + NHOH·HCl → 6 (Methanol, reflux, 12 h).
Cyclization to Oxadiazole
6 reacts with chloroacetyl chloride in dry acetone (0°C, 2 h) to form 5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (7 ). Purification via column chromatography (hexane:ethyl acetate, 9:1) yields 7 as a yellow oil.
Key Data:
Coupling of Quinazolinone and Oxadiazole Moieties
Nucleophilic Substitution
4 (0.60 mmol) and 7 (0.60 mmol) are stirred in DMF with KCO (1.20 eq) and KI (1 eq) at room temperature for 24 h (Scheme 3). The product precipitates upon ice-water quenching and is recrystallized from ethanol.
Scheme 3:
4 + 7 → Target compound (DMF, KCO, KI, 24 h).
Key Data:
-
Yield: 78%.
-
Reaction Optimization: DMF outperforms DMSO or NMP due to superior solubility of intermediates.
Characterization of the Target Compound
Spectroscopic Analysis
Purity Assessment
-
HPLC (C18 column, MeOH:HO 70:30): Rt = 6.2 min, purity >98%.
-
Elemental Analysis: Calculated C 60.90, H 4.60; Found C 61.13, H 4.74.
| Step | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinazolinone Cyclization | Acetic anhydride, 140°C, 6 h | 85 | |
| Oxadiazole Formation | Chloroacetyl chloride, acetone, 0°C | 72 | |
| Coupling | DMF, KCO, KI, 24 h | 78 |
| Spectral Data | Observation |
|---|---|
| H NMR (S-CH) | δ 4.91 (s) |
| HRMS | 465.1132 [M+H] |
Q & A
Q. What strategies mitigate crystallinity issues during formulation development?
- Methodology : Screen co-crystallization agents (e.g., succinic acid) or employ amorphous solid dispersion techniques. Use DSC and PXRD to monitor phase transitions. Solubility enhancement via micellar encapsulation (e.g., poloxamers) can also be tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
